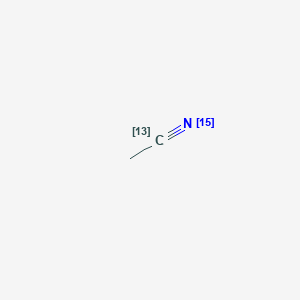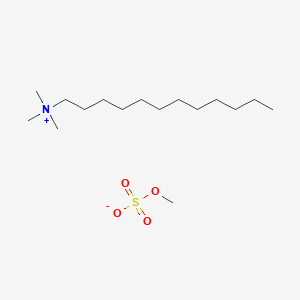
5-Methyl-2,3-hexanedione
Overview
Description
5-Methyl-2,3-hexanedione (5-Me-2,3-HD) is a volatile organic compound (VOC) found in the environment and used in many laboratory experiments. It is a colorless liquid with a sweet odor and a low flash point. 5-Me-2,3-HD is a versatile reagent and has been used in the synthesis of various compounds, such as pharmaceuticals, fragrances, and other industrial products. It is a popular choice for use in laboratory experiments due to its low cost, low toxicity, and ease of handling.
Scientific Research Applications
Biomass Conversion : 5-Methyl-2,3-hexanedione can be synthesized from biomass resources using efficient biphasic systems, playing a significant role in biofuel production and drug discovery (Liu Yueqin et al., 2016).
Biomarker in Occupational Health : It serves as an important biomarker for monitoring exposure to industrial solvents like n-hexane, being detectable in human urine. This aids in assessing the health and safety of workers in environments where such solvents are used (A. F. F. Oliveira et al., 2009).
Study of Neurotoxicity : this compound is instrumental in the study of neuropathies caused by industrial solvents, helping in understanding the mechanisms of nerve damage and potential treatments (P. Spencer & H. Schaumburg, 1975).
Analytical Chemistry : It is a subject of methodological research in analytical chemistry, particularly for developing sensitive detection methods in biological monitoring (C. N. Konidari et al., 2001).
Protein Interaction Studies : Research has focused on how this compound interacts with proteins, particularly in the context of neurotoxicity. This includes the study of cross-linking and monomeric pyrrole autoxidation products in treated amino acids, peptides, and proteins (M. Zhu et al., 1994).
Antimicrobial Research : Some derivatives of this compound show antimicrobial activity, particularly against microorganisms like m-tuberculosis, indicating potential for medical applications (V. Patil et al., 2002).
Environmental Health Studies : It is used to understand the effects of environmental hydrocarbons on the brain, like the hypothalamus and optic tract in animal models, contributing to studies on environmental neurotoxicity (H. Schaumburg & P. Spencer, 1978).
Endocrine and Reproductive Health : this compound has been studied for its effects on the reproductive system and endocrine balance, particularly in female health contexts, by assessing its impact on oxidative stress in reproductive organs (A. Abolaji et al., 2015).
Safety and Hazards
Mechanism of Action
5-Methylhexane-2,3-dione, also known as 5-Methyl-2,3-hexanedione, is an organic compound with a wide range of applications in organic synthesis . Here is an overview of its mechanism of action:
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of other compounds, such as ketones, esters, and enols .
Mode of Action
The mode of action of 5-Methylhexane-2,3-dione is primarily through its role as a reactant in organic synthesis. It interacts with other compounds under specific conditions to form new compounds .
Biochemical Pathways
It’s known that it can be used as a catalyst in organic synthesis reactions .
Pharmacokinetics
It’s known that it has a molecular weight of 12817, a density of 0924, and a boiling point of 176℃ .
Result of Action
The result of 5-Methylhexane-2,3-dione’s action is the formation of new compounds. It’s used as an intermediate in the synthesis of other compounds, such as ketones, esters, and enols .
Action Environment
The action of 5-Methylhexane-2,3-dione is influenced by environmental factors such as temperature and the presence of other reactants. It should be stored at -20℃ and kept away from fire sources and oxidizing agents .
properties
IUPAC Name |
5-methylhexane-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(2)4-7(9)6(3)8/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCLJXVUAWLNSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049215 | |
| Record name | 5-Methyl-2,3-hexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
yellowish liquid oil with a butter odour | |
| Record name | 5-Methyl-2,3-hexanedione | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/94/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; miscible with alcohol, propylene glycol, and glycerol | |
| Record name | 5-Methyl-2,3-hexanedione | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/94/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.908 (22°) | |
| Record name | 5-Methyl-2,3-hexanedione | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/94/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
13706-86-0 | |
| Record name | 5-methyl-2,3-hexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13706-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2,3-hexanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013706860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Hexanedione, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Methyl-2,3-hexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylhexane-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-2,3-HEXANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI95KZ32L4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Methyl-2,3-hexanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031593 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of 5-methyl-2,3-hexanedione in chemical synthesis?
A1: this compound serves as a valuable precursor in organic synthesis. One notable application involves its conversion to oxime derivatives, such as 3-hydroxyimino-5-methyl-2-hexanone (HIMH) and this compound dioxime (H2MHDDO) []. These oxime derivatives exhibit interesting biological properties, particularly as potential antimicrobial agents [, ].
Q2: How does this compound dioxime interact with metal ions, and what are the potential implications of these interactions?
A2: this compound dioxime (H2MHDDO) can act as a ligand, forming complexes with various metal ions like Fe(II), Cu(II), and Hg(II) []. This complexation involves the oxime groups coordinating with the metal center. The resulting metal complexes have been investigated for their structural, magnetic, and spectral properties []. Notably, Cu(II) complexes containing H2MHDDO as a ligand have shown promising antimicrobial activity [].
Q3: Can this compound be enzymatically reduced, and what are the products of this reaction?
A3: Yes, a specific enzyme called 2,3-butanediol dehydrogenase from Bacillus clausii DSM 8716T (BcBDH) can catalyze the asymmetric reduction of this compound []. This enzymatic reduction primarily yields 5-methyl-3-hydroxy-2-hexanone, with a smaller amount of 5-methyl-2-hydroxy-3-hexanone also formed []. This enzymatic approach provides a route to synthesize chiral hydroxy ketones, which are valuable building blocks in various chemical syntheses.
Q4: Is there any research on the analytical methods used to detect and quantify this compound and its derivatives?
A4: Research indicates that this compound dioxime (H2MHDDO) can be employed as an analytical reagent for the separation and extractive spectrophotometric determination of nickel, particularly in steel and alloy samples []. This suggests the potential use of H2MHDDO in analytical chemistry for metal ion detection and quantification.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B78800.png)






